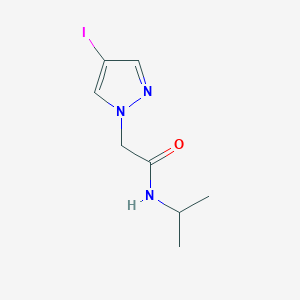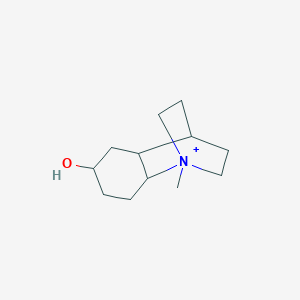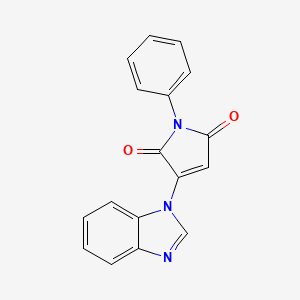![molecular formula C12H12N6O3S2 B14945904 N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B14945904.png)
N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a tetrazole ring, and a propanamide group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide typically involves multiple steps, starting with the preparation of the benzothiazole and tetrazole intermediates. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . The reaction conditions often involve the use of dimethylformamide as a solvent to achieve high yields under milder conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzothiazole or tetrazole rings.
Applications De Recherche Scientifique
N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its use as a potential therapeutic agent for diseases like Alzheimer’s.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets. For example, in Alzheimer’s research, the compound has been shown to inhibit acetylcholinesterase and prevent the aggregation of amyloid-beta peptides . These actions are mediated through binding to the active sites of enzymes and interfering with their normal functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides
Uniqueness
N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide stands out due to its combination of a benzothiazole ring and a tetrazole ring, which imparts unique chemical properties and potential biological activities. Its ability to inhibit acetylcholinesterase and prevent amyloid-beta aggregation makes it particularly valuable in Alzheimer’s research .
Propriétés
Formule moléculaire |
C12H12N6O3S2 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-(5-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C12H12N6O3S2/c1-23(20,21)8-2-3-10-9(6-8)14-12(22-10)15-11(19)4-5-18-7-13-16-17-18/h2-3,6-7H,4-5H2,1H3,(H,14,15,19) |
Clé InChI |
VCQFKKCABVGLAX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)SC(=N2)NC(=O)CCN3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14945824.png)
![2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14945825.png)

![3-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one](/img/structure/B14945828.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14945832.png)

![3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B14945848.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-5-fluoro-2-methylphenyl]propan-1-one](/img/structure/B14945852.png)
![2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B14945859.png)

![2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14945874.png)
![2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol](/img/structure/B14945882.png)


